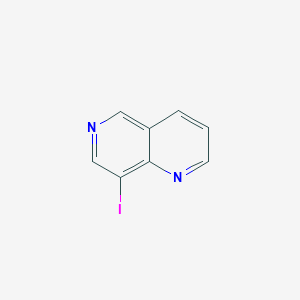

8-Iodo-1,6-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Iodo-1,6-naphthyridine is a chemical compound with the molecular formula C8H5IN2 . It is a type of naphthyridine, a class of compounds that have gained attention due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including this compound, has been a subject of research in recent years. Methods include multicomponent reactions, the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines .Physical and Chemical Properties Analysis

This compound has an average mass of 256.043 Da and a monoisotopic mass of 255.949738 Da .Aplicaciones Científicas De Investigación

Anticancer Properties

1,6-Naphthyridines, including derivatives like 8-Iodo-1,6-naphthyridine, are noted for their anticancer properties. Recent studies have focused on their synthesis and the exploration of their effects on various cancer cell lines. These compounds have shown promising results in anticancer activities, supported by structure–activity relationship (SAR) and molecular modeling studies (Lavanya et al., 2021).

HIV-1 Integrase Inhibitors for Cancer Therapeutics

1,6-Naphthyridine derivatives have been investigated for their potential in cancer therapeutics, originally developed as HIV-1 integrase inhibitors. These compounds exhibit significant cytotoxicity in various cancer cell lines and effective inhibition against select oncogenic kinases, indicating a promising area for drug development (Zeng et al., 2012).

Broad Biological Activities

1,8-Naphthyridine derivatives demonstrate a wide range of biological activities, including antimicrobial, anti-psychotic, anti-depressant, anti-convulsant, anti-Alzheimer's, anti-inflammatory, and antioxidant properties. This versatility makes them a significant focus for various therapeutic applications (Ojha et al., 2020).

Insecticidal Activities

1,8-Naphthyridine derivatives have also been synthesized and evaluated for their insecticidal activities. Certain compounds within this class demonstrated excellent activity against specific agricultural pests, highlighting their potential in pest control applications (Hou et al., 2017).

Synthesis and Biomedical Applications

The synthesis methods and biomedical applications of 1,6-naphthyridin-2(1H)-ones, a subfamily of naphthyridines, have been extensively studied. These compounds serve as ligands for various receptors in the body, underlining their importance in medicinal chemistry (Oliveras et al., 2021).

Detection of Nitroaromatics in Aqueous Media

1,8-Naphthyridine-based sensors have been developed for the efficient detection of nitroaromatic compounds, such as picric acid, in aqueous media. This property is crucial for environmental monitoring and safety applications (Chahal & Sankar, 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

8-Iodo-1,6-naphthyridine is a derivative of the naphthyridine class of compounds . Naphthyridines are known to be pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .

Mode of Action

Naphthyridines, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Naphthyridines are known to have a broad spectrum of biological applications, suggesting that they may interact with multiple biochemical pathways

Result of Action

Naphthyridines are known to have a variety of pharmacological effects, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific effects of this compound at the molecular and cellular levels require further investigation.

Análisis Bioquímico

Biochemical Properties

It is known that naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities

Cellular Effects

Naphthyridines have been shown to have anticancer activity on different cancer cell lines

Molecular Mechanism

It is known that naphthyridines can undergo cross-couplings with various halogenated naphthyridines with alkyl- and arylmagnesium halides

Propiedades

IUPAC Name |

8-iodo-1,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDDOYNKXCBJTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2902255.png)

![1-(2,4-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2902260.png)

![N-(3-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2902261.png)

![N-(3-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2902267.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2902270.png)

![5-(2-Methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrimidine](/img/structure/B2902271.png)

![5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2902273.png)